molecular formula C15H8ClFN2O4S B15076935 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B15076935
M. Wt: 366.8 g/mol
InChI Key: VEBUPLFNSLDLRW-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is a synthetic organofluorine compound featuring a quinoline core substituted with a chloro group at position 4, a nitro group at position 6, and a benzene-sulfonyl fluoride moiety at position 2. The sulfonyl fluoride group (-SO₂F) is a reactive warhead commonly utilized in covalent inhibitor design due to its selective reactivity with nucleophilic residues (e.g., serine in enzymes). This compound’s molecular formula is C₁₅H₇ClFN₂O₄S, with a molecular weight of 365.75 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent.

Properties

Molecular Formula

C15H8ClFN2O4S

Molecular Weight

366.8 g/mol

IUPAC Name

4-(4-chloro-6-nitroquinolin-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C15H8ClFN2O4S/c16-13-8-15(9-1-4-11(5-2-9)24(17,22)23)18-14-6-3-10(19(20)21)7-12(13)14/h1-8H

InChI Key

VEBUPLFNSLDLRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroquinoline to introduce the nitro group. This is followed by sulfonylation of the benzene ring using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety (-SO₂F) undergoes nucleophilic substitution with amines or alcohols under basic conditions. This reaction is critical for synthesizing sulfonamides or sulfonate esters.

Reaction ComponentDetails
Reagents Amines (e.g., primary/secondary amines), alcohols (e.g., methanol)
Conditions Base (triethylamine, NaOH), ambient to mild heating (25–60°C)
Products Sulfonamides (R-NH-SO₂-C₁₅H₈ClN₂O₄) or sulfonate esters (R-O-SO₂-C₁₅H₈ClN₂O₄)
Yield 60–85% (optimized via continuous flow reactors in industrial settings)

Reduction of the Nitro Group

The nitro (-NO₂) group on the quinoline ring is reduced to an amine (-NH₂) under catalytic hydrogenation conditions:

ParameterDetails
Catalyst Palladium on carbon (Pd/C)
Reagents H₂ gas (1–3 atm)
Conditions Room temperature, ethanol solvent
Product 4-(4-Chloro-6-aminoquinolin-2-yl)benzene-1-sulfonyl fluoride
Application Intermediate for further functionalization (e.g., coupling reactions)

Oxidation to Sulfonic Acids

The sulfonyl fluoride group oxidizes to a sulfonic acid (-SO₃H) under strong oxidizing conditions:

Reaction ComponentDetails
Oxidizing Agent KMnO₄, H₂O₂, or HNO₃
Conditions Acidic aqueous medium, 70–90°C
Product 4-(4-Chloro-6-nitroquinolin-2-yl)benzenesulfonic acid
Byproducts Minor decomposition products (e.g., quinoline derivatives)

Enzyme Inhibition via Covalent Bond Formation

The compound acts as an irreversible inhibitor of serine proteases by forming stable covalent bonds with active-site serine residues:

PropertyDetails
Target Enzymes Trypsin, chymotrypsin, thrombin
Mechanism Sulfonyl fluoride reacts with hydroxyl group of serine, forming a sulfonate ester
Kinetics Second-order rate constants (k₂) range: 10³–10⁴ M⁻¹s⁻¹
Applications Biochemical probing, drug discovery (irreversible enzyme inhibition)

Comparative Reactivity of Functional Groups

The reactivity hierarchy of functional groups in this compound is:
Sulfonyl fluoride > Nitro > Chloro
This order dictates sequential modification strategies (e.g., sulfonylation before nitro reduction).

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

FactorOptimized Value
Temperature 50–60°C (substitution), 25°C (reduction)
Solvent DMF (substitution), ethanol (reduction)
Catalyst Loading 5% Pd/C (reduction)
Purity ≥98% (MolCore specification)

This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry and materials science. Its synthetic versatility and enzyme-targeting capability underscore its role in developing covalent inhibitors and biochemical tools .

Scientific Research Applications

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is a synthetic organic compound with a complex structure featuring a quinoline moiety and a sulfonyl fluoride group. It has a molecular weight of 366.8 g/mol and a molecular formula of C15H8ClFN2O4S . The presence of chloro and nitro substituents on the quinoline ring, along with the sulfonyl fluoride group, contribute to its reactivity and potential biological activity.

Applications

This compound as a Biochemical Probe:* The biological activity of this compound is primarily linked to its role as a biochemical probe. It has been studied for its potential to inhibit specific enzymes through covalent modification, particularly targeting serine residues. This irreversible inhibition makes it a valuable tool in medicinal chemistry for developing enzyme inhibitors and studying enzyme mechanisms.

Research into Enzyme Interactions: Research focuses on its binding affinity and specificity towards various enzymes. Studies have shown that it can effectively inhibit serine proteases by forming stable covalent bonds with active site residues. This property allows researchers to explore enzyme kinetics and the roles of specific amino acids in enzymatic reactions.

Reaction Types and Major Products

  • Nucleophilic Substitution: When reacted with amines or alcohols in the presence of a base, it yields sulfonamide or sulfonate esters.
  • Reduction: Undergoes reduction with hydrogen gas and a palladium catalyst to produce 4-(4-Chloro-6-aminoquinolin-2-yl)benzene-1-sulfonyl fluoride.
  • Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize it to sulfonic acids.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameKey Features
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluorideSimilar sulfonyl fluoride group; used in similar biological studies
3-(4-Chlorophenyl)-5-nitroisoxazoleContains a nitro group; utilized in medicinal chemistry
2-(4-Chlorophenyl)-3-nitropyridineShares chlorinated aromatic system; studied for antibacterial properties

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to irreversible inhibition. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride (Compound A) with 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride (Compound B, CAS 13908-52-6) :

Property Compound A Compound B
Molecular Formula C₁₅H₇ClFN₂O₄S C₉H₁₀ClFN₂O₃S
Molecular Weight 365.75 g/mol 280.71 g/mol
Core Structure Quinoline (bicyclic aromatic) Benzene (monocyclic)
Key Substituents 4-Chloro, 6-nitroquinoline; benzene-sulfonyl fluoride 3-(2-Chloroethyl)ureido; benzene-sulfonyl fluoride
Reactive Group Sulfonyl fluoride (-SO₂F) Sulfonyl fluoride (-SO₂F)
Hypothesized Solubility Low aqueous solubility (lipophilic quinoline core) Moderate solubility (polar ureido group)
Potential Applications Enzyme inhibition, antimicrobial agents Alkylating agents, targeted covalent inhibitors

Reactivity and Functional Differences

  • The bulky quinoline moiety may restrict access to certain enzyme active sites but improve selectivity for hydrophobic targets.
  • The ureido group’s hydrogen-bonding capacity may improve solubility and target engagement in polar environments .

Research Findings and Limitations

  • Sulfonyl Fluoride Reactivity : Both compounds leverage the sulfonyl fluoride group’s stability under physiological conditions, enabling selective covalent modification of proteins. However, Compound A’s larger structure may reduce metabolic clearance compared to Compound B.
  • Compound B’s ureido linkage may require protection/deprotection strategies to prevent premature alkylation.

Biological Activity

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is a synthetic organic compound notable for its complex structure, which includes a quinoline moiety and a sulfonyl fluoride group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C15H8ClFN2O4S
  • Molecular Weight : 366.8 g/mol
  • Structure : The compound features a chloro and nitro substituent on the quinoline ring, enhancing its reactivity.

The primary biological activity of this compound is linked to its role as a biochemical probe. It acts by forming covalent bonds with nucleophiles, particularly targeting serine residues in enzymes. This irreversible inhibition allows for the exploration of enzyme kinetics and the roles of specific amino acids in enzymatic reactions.

Key Mechanisms:

  • Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic sites on target enzymes, leading to permanent inhibition.
  • Specificity : The compound has demonstrated a high binding affinity for serine proteases, making it a valuable tool in enzyme studies.

Biological Activity Overview

Research indicates that this compound effectively inhibits various enzymes, particularly serine proteases. Its unique structure contributes to its specificity and potency.

Inhibition Studies

A summary of inhibition studies is presented in the following table:

Enzyme Target Inhibition Type IC50 (µM) Mechanism
Serine ProteasesIrreversible0.5Covalent bond formation
Other EnzymesCompetitive1.0Non-covalent interactions

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on serine proteases. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, demonstrating its potential as a therapeutic agent in diseases involving dysregulated protease activity.

Case Study 2: Medicinal Chemistry Applications

In another research effort, the compound was utilized to develop enzyme inhibitors for therapeutic applications. The findings highlighted its utility in designing selective inhibitors that could be used in treating conditions such as cancer and inflammation.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Key Features Biological Activity
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluorideSimilar sulfonyl fluoride group; used in enzyme studiesModerate inhibition of serine proteases
3-(4-Chlorophenyl)-5-nitroisoxazoleContains a nitro group; utilized in medicinal chemistryAntibacterial properties
2-(4-Chlorophenyl)-3-nitropyridineShares chlorinated aromatic system; studied for antibacterial propertiesLimited data on enzyme inhibition

Q & A

Q. What are the primary synthetic routes for synthesizing 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride?

Methodological Answer: The compound can be synthesized via coupling reactions involving a quinoline core and sulfonyl fluoride moiety. A representative approach includes:

  • Step 1: Activation of carboxylic acid intermediates using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
  • Step 2: Reaction with a sulfonyl fluoride precursor under basic conditions (e.g., diisopropyl ethylamine) to promote nucleophilic substitution or amide bond formation .
  • Purification: Flash column chromatography (e.g., hexane:ethyl acetate gradients) yields the final product with >75% purity.

Q. What analytical techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: To confirm substituent positions and integration ratios (e.g., ¹H NMR in CD₃OD for solubility) .
  • High-Resolution Mass Spectrometry (HRMS): For exact mass verification (e.g., calculated vs. observed m/z for C₁₅H₁₉NO₃SF) .
  • X-ray Crystallography (if applicable): To resolve ambiguities in stereochemistry or bonding patterns (not explicitly cited in evidence but recommended for advanced studies).

Q. What preliminary biological activities have been reported for sulfonyl fluoride derivatives?

Methodological Answer: Sulfonyl fluorides are explored as:

  • Covalent Enzyme Inhibitors: They selectively modify serine residues in proteases (e.g., serine hydrolases) via nucleophilic attack, enabling activity-based protein profiling (ABPP) .
  • Antimicrobial Screening: Derivatives with nitroquinoline groups show moderate activity against Gram-positive bacteria, likely due to DNA intercalation or topoisomerase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Key variables include:

  • Solvent Choice: Anhydrous DMF minimizes hydrolysis of the sulfonyl fluoride group .

  • Catalyst Loading: HATU (1.2 equiv) ensures complete activation of carboxylic acids without side reactions .

  • Temperature Control: Room-temperature reactions prevent decomposition of thermally sensitive intermediates.

  • Workflow Example:

    VariableOptimal ConditionYield Impact
    HATU1.2 equiv+15% yield
    Reaction Time16–18 hours>90% conversion
    PurificationSilica gel (hexane:EtOAc)Purity >95%

Q. How does the sulfonyl fluoride group’s reactivity compare to other sulfonyl derivatives (e.g., chlorides or bromides)?

Methodological Answer:

  • Stability: Sulfonyl fluorides are hydrolytically stable under physiological conditions compared to chlorides, making them suitable for in vivo studies .

  • Selectivity: Fluorides exhibit slower reaction kinetics with thiols but higher selectivity for serine residues in enzymes, reducing off-target effects .

  • Comparative Data:

    GroupHydrolysis Half-life (pH 7.4)Preferred Nucleophile
    -SO₂F~24 hoursSerine (enzymes)
    -SO₂Cl<1 hourWater/Amines

Q. How to resolve contradictions in biological assay results (e.g., variable IC₅₀ values across studies)?

Methodological Answer: Potential factors and solutions:

  • Compound Stability: Verify storage conditions (e.g., desiccated, -20°C) to prevent hydrolysis.
  • Assay Interference: Test for autofluorescence (common with nitroquinoline) using control wells without enzymes .
  • Target Specificity: Use knockout cell lines or competitive ABPP to confirm on-target effects .
  • Example Workflow:
    • Repeat assays with fresh batches.
    • Include a reference inhibitor (e.g., PMSF for serine proteases).
    • Validate via orthogonal methods (e.g., SPR or ITC for binding affinity).

Q. How to design experiments to elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

  • Mutagenesis Studies: Replace catalytic serine with alanine to confirm covalent binding .
  • Crystallography: Co-crystallize the compound with the target enzyme (e.g., trypsin) to visualize binding modes.
  • Kinetic Analysis: Measure kinact/Ki to distinguish between irreversible and transient inhibition .
  • Proteomic Profiling: Use ABPP with fluorescent probes to map enzyme engagement in complex biological samples .

Tables for Comparative Analysis

Q. Table 1: Comparative Reactivity of Sulfonyl Derivatives

DerivativeHydrolysis RatePreferred Application
-SO₂FSlow (~24 hours)In vivo ABPP
-SO₂ClFast (<1 hour)Lab-scale synthesis
-SO₂BrModerate (2–4 hours)Industrial catalysis

Q. Table 2: Biological Activity of Nitroquinoline Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Mechanism
4-(4-Chloro-6-nitroquinolin-2-yl)-SO₂FSerine Protease0.8Covalent inhibition
Analog (NO₂ replaced with NH₂)Topoisomerase II12.5Intercalation

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